2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid
Overview
Description
2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid typically involves multiple steps. One common method starts with the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propan-1-ol. This intermediate is then reacted with phosgene to produce 2-(2-methylphenoxy)propyl chloroformate. Finally, the chloroformate is reacted with anthranilic acid to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 2-{[2-Keto-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid.
Reduction: Reduction of the carbonyl group can produce 2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbinol}benzoic acid.
Substitution: Electrophilic substitution on the aromatic ring can result in products like 2-{[2-Hydroxy-3-(4-bromo-2-methylphenoxy)propyl]carbamoyl}benzoic acid.
Scientific Research Applications
2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carbamoyl groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The aromatic ring can also participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(2-methylphenoxy)propanoic acid
- 2-Methyl-2-(4-methylphenoxy)propanoic acid
- 2-Hydroxy-3-methylbutyric acid
Uniqueness
2-{[2-Hydroxy-3-(2-methylphenoxy)propyl]carbamoyl}benzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[2-hydroxy-3-(2-methylphenoxy)propyl]carbamoyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12-6-2-5-9-16(12)24-11-13(20)10-19-17(21)14-7-3-4-8-15(14)18(22)23/h2-9,13,20H,10-11H2,1H3,(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGIEBLSBPFZBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNC(=O)C2=CC=CC=C2C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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